3-Bromo-8-chloro-1,5-naphthyridine
Description
Structural Classification in Naphthyridine Chemistry
This compound belongs to the fundamental chemical class known as naphthyridines, which are characterized as compounds containing a naphthyridine moiety where a naphthalene structure has undergone replacement of carbon atoms with nitrogen atoms in each of the two aromatic rings. The naphthyridine framework can be conceptualized as an assembly of two fused pyridine rings that do not share their nitrogen atoms, creating a bicyclic aromatic system with specific electronic and geometric properties. Within the broader classification system, this compound falls under the category of organoheterocyclic compounds, specifically within the diazanaphthalenes class and the naphthyridines subclass.
The 1,5-naphthyridine isomer represents one of six possible positional arrangements of nitrogen atoms within the bicyclic framework, distinguished by the placement of nitrogen atoms at positions 1 and 5 of the aromatic system. This particular isomeric arrangement creates unique electronic distribution patterns that influence the compound's chemical behavior and potential synthetic applications. The incorporation of bromine and chlorine substituents at positions 3 and 8 respectively introduces additional complexity to the molecular structure, creating specific reactive sites that can be exploited in synthetic transformations.
Chemical taxonomy classification places this compound within several hierarchical categories, including the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the direct parent classification of naphthyridines. Alternative parent categories encompass methylpyridines, heteroaromatic compounds, and organopnictogen compounds, reflecting the diverse structural features present within the molecular framework.
Historical Context and Discovery
The historical development of naphthyridine chemistry traces its origins to the pioneering work of Brobansky and Sucharda in 1927, who reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the classical Skraup quinoline synthesis methodology to 3-aminopyridine substrates. This foundational research established the synthetic framework that would subsequently enable the preparation of numerous naphthyridine derivatives, including halogenated variants such as this compound.
Since the year 2000, scientific literature has documented over 600 published papers specifically related to 1,5-naphthyridine research, with approximately 400 of these contributions appearing as patent applications, demonstrating the significant commercial and research interest in this class of compounds. This substantial body of research has encompassed various aspects of naphthyridine chemistry, including synthetic methodologies, structural modifications, and functional applications.
The development of dihalogenated naphthyridine derivatives represents a more recent advancement in the field, building upon earlier synthetic strategies for introducing halogen substituents onto the naphthyridine core. The specific compound this compound emerged from research efforts focused on exploring the effects of selective halogenation patterns on the chemical and physical properties of the parent naphthyridine structure.
Contemporary research continues to investigate novel synthetic approaches for preparing substituted naphthyridines, including modifications of classical cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling methodologies. These synthetic developments have facilitated access to increasingly complex naphthyridine derivatives, including compounds featuring multiple substituents such as this compound.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its role as a versatile synthetic intermediate and its contribution to understanding structure-property relationships within the naphthyridine family. The presence of both bromine and chlorine substituents provides unique opportunities for selective chemical transformations, as these halogens exhibit different reactivity patterns in various organic reactions.
Naphthyridine derivatives, including this compound, demonstrate remarkable versatility in synthetic applications due to their ability to undergo diverse chemical transformations. The reactivity pattern of 1,5-naphthyridines shows similarities with quinolines, enabling electrophilic substitution reactions, nucleophilic substitution processes, reduction and oxidation reactions, metalation procedures, and cross-coupling methodologies. The dual halogen substitution in this compound provides additional reactive sites that can be selectively modified to access complex molecular architectures.
Research investigations have explored the use of dihalogenated naphthyridines in nucleophilic aromatic substitution reactions, where the electron-withdrawing effects of both the nitrogen atoms and halogen substituents activate the aromatic system toward nucleophilic attack. These studies have demonstrated that compounds such as this compound can serve as effective electrophilic partners in reactions with various nucleophiles, including amines and other nitrogen-containing compounds.
The compound's significance extends to its role in advancing synthetic methodologies for heterocyclic chemistry. Researchers have utilized similar dihalogenated naphthyridine structures as key intermediates in the development of novel synthetic routes and reaction conditions, contributing to the broader understanding of heterocyclic reactivity patterns and enabling access to previously challenging molecular targets.
Nomenclature and Structural Identification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents. The base name "1,5-naphthyridine" indicates the bicyclic aromatic system with nitrogen atoms positioned at the 1 and 5 locations, while the prefixes "3-bromo" and "8-chloro" specify the positions and identities of the halogen substituents.
Chemical identification systems provide multiple approaches for uniquely characterizing this compound. The Chemical Abstracts Service registry number 97267-61-3 serves as a definitive identifier within chemical databases and literature searches. The compound's simplified molecular-input line-entry system representation "C1=CN=C2C=C(C=NC2=C1Cl)Br" provides a text-based description of the molecular connectivity.
The International Chemical Identifier string "InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H" offers a standardized method for representing the compound's structure in database systems. The corresponding International Chemical Identifier Key "SKKJMLNKELECHI-UHFFFAOYSA-N" provides a hashed representation suitable for rapid database searching and compound identification.
Alternative nomenclature systems recognize this compound under various synonyms, including "7-bromo-4-chloro-1,5-naphthyridine," reflecting different numbering conventions that may be encountered in chemical literature. The molecular descriptor number MFCD11848377 provides additional identification within specialized chemical databases.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 97267-61-3 |
| Molecular Formula | C8H4BrClN2 |
| Molecular Weight | 243.49 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular-Input Line-Entry System | C1=CN=C2C=C(C=NC2=C1Cl)Br |
| International Chemical Identifier | InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
| International Chemical Identifier Key | SKKJMLNKELECHI-UHFFFAOYSA-N |
| Molecular Descriptor Number | MFCD11848377 |
Properties
IUPAC Name |
3-bromo-8-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJMLNKELECHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541368 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97267-61-3 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine typically involves the bromination and chlorination of 1,5-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . For instance, the bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using thionyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dehalogenated derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Cross-Coupling: Catalysts like palladium acetate with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various cross-coupled derivatives .
Scientific Research Applications
Medicinal Chemistry
The medicinal properties of 3-bromo-8-chloro-1,5-naphthyridine are primarily attributed to its structural characteristics that allow it to interact with biological targets. Research indicates that derivatives of 1,5-naphthyridines exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. Studies have demonstrated that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain 1,5-naphthyridine compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .
- Antiviral Activity : Research has highlighted the potential of naphthyridine derivatives in inhibiting viral replication, making them candidates for further development as antiviral agents .
Case Study: Anticancer Activity
A study focused on a series of naphthyridine derivatives indicated that this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.03 to 8.5 μM . These findings suggest that further optimization of this compound could lead to effective anticancer therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine and chlorine substituents facilitate various reactions:
- Cross-Coupling Reactions : The bromine atom allows for Suzuki or Heck coupling reactions, enabling the formation of biaryl compounds that are valuable in pharmaceuticals and materials science .
- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming metal complexes that are useful in catalysis and material applications .
Material Science Applications
The unique electronic properties of naphthyridine derivatives make them suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Naphthyridine compounds have been explored as potential materials for OLEDs due to their ability to emit light when subjected to an electric current .
- Sensors : The chemical reactivity and electronic properties of these compounds enable their use in sensors for detecting various analytes .
Data Table: Biological Activities of Naphthyridine Derivatives
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated 1,5-Naphthyridine Derivatives
The substitution pattern of halogens (Br, Cl, F, I) on the 1,5-naphthyridine scaffold significantly influences reactivity, physical properties, and biological activity. Key analogs include:
Key Observations :
- Electronic Effects : Bromine at position 3 increases electrophilicity, facilitating nucleophilic substitution (e.g., with amines) . Chlorine at position 8 stabilizes the ring via resonance but reduces solubility compared to fluorine analogs .
- Steric Effects : Bulkier substituents (e.g., iodine at position 8) hinder coupling reactions but improve stability in cross-coupling protocols .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : this compound reacts with arylboronic acids under Pd catalysis to form biaryl derivatives, a strategy used to prepare 8-(4-formylaryl)-2-methoxynaphthyridine . In contrast, 3-bromo-8-iodo-1,5-naphthyridine exhibits higher reactivity in alkenylation with vinyl boronic acids due to iodine’s superior leaving-group ability .
- Sonogashira Coupling: 3-Bromo-1,5-naphthyridine derivatives undergo alkynylation with terminal alkynes, though chloro substituents at position 8 may require harsher conditions compared to bromo analogs .
Functionalization via C-H Activation
- This compound is less reactive in Minisci-type C-H amination compared to non-halogenated analogs due to electron-withdrawing effects of halogens. However, 4-bromo-8-methyl-1,5-naphthyridine undergoes efficient photoredox-mediated amination, leveraging methyl’s electron-donating properties .
Physical and Spectroscopic Properties
- Solubility : Fluorine-substituted analogs (e.g., 8-bromo-3-fluoro-1,5-naphthyridine) exhibit higher solubility in organic solvents (e.g., CCl₄) due to reduced polarity .
- NMR Signatures : Dichloro derivatives (e.g., 2,8-dichloro-1,5-naphthyridine) display distinct AB coupling patterns (J = 8–9 Hz), whereas bromo-chloro analogs show broader deshielding of adjacent protons .
Biological Activity
Overview
3-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, characterized by the presence of bromine and chlorine substituents at the 3rd and 8th positions on the naphthyridine ring. Its molecular formula is and it has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize existing research on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential applications.
Target Interactions
This compound interacts with various biological targets, which can be categorized into:
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate kinase and phosphatase activities, which are crucial for cell signaling.
- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular responses and gene expression .
Biochemical Pathways
The reactivity of this compound allows it to participate in several biochemical pathways:
- Cell Signaling Modulation : By altering phosphorylation states of signaling proteins, this compound can affect how cells respond to external stimuli.
- Gene Expression Regulation : It interacts with transcription factors that regulate genes involved in cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that derivatives of naphthyridines, including this compound, possess activity against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antibacterial activity .
Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:
| Microorganism | MIC (mM) | Comparison |
|---|---|---|
| Staphylococcus aureus | 6–7 | Comparable to ampicillin |
| Escherichia coli | 5.4–7.1 | Comparable to tetracycline |
| Pseudomonas aeruginosa | Not active |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating critical signaling pathways .
Case Studies
Several studies have explored the biological activity of naphthyridines. For instance:
- A study published in MDPI examined various naphthyridine derivatives for their antimicrobial activity. It found that brominated compounds exhibited superior activity against bacterial strains compared to non-brominated counterparts .
- Research on the modulation of antibiotic activity by naphthyridine derivatives showed that combining these compounds with existing antibiotics could enhance their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-8-chloro-1,5-naphthyridine?
- Methodological Answer :
- Direct Halogenation : Bromination of 1,5-naphthyridine derivatives using Br₂ in CCl₄ under reflux (1 hour) yields 3-bromo derivatives. Subsequent chlorination or selective displacement can introduce the 8-chloro substituent .
- Halogenolysis : Conversion of tautomeric 1,5-naphthyridinones to halogenated derivatives via phosphoryl chloride (POCl₃) or bromide (POBr₃) at elevated temperatures (e.g., 160°C for 20 hours in sealed tubes) .
- Key Considerations : Solvent choice (CCl₄ enhances solubility), stoichiometric control of halogenating agents, and purification via column chromatography to isolate isomers.
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- AB Systems in NMR : For dichloro analogs, protons at positions H3/H4 and H6/H7 form distinct AB coupling systems. Chemical shifts for H3 and H7 are similar but distinguishable via splitting patterns (e.g., J = 5–6 Hz for H3-H4 coupling) .
- ¹³C NMR : Halogen substituents deshield adjacent carbons, with characteristic shifts (e.g., C3 and C8 carbons appear downfield due to Br/Cl electronegativity).
- Validation : Compare experimental data with computed DFT models or literature values for halogenated naphthyridines .
Advanced Research Questions
Q. What strategies enable selective functionalization of this compound?
- Methodological Answer :
- Aminolysis : React with amines (e.g., 2-diethylaminoethylamine) in hydrocarbon solvents (e.g., heptane) at 160°C for 20 hours to replace the 8-chloro group while retaining bromine. Yields >90% are achievable with excess amine .
- Mannich Alkylation : Introduce bulky substituents (e.g., bis(dipropylaminomethyl)phenol) via reflux in ethanol/HCl (pH 2.5, 8.5 hours). This modifies bioactivity while preserving the bromine for further coupling .
- Methoxylation : Replace chlorine with methoxy groups using MeONa/MeOH under reflux, enabling solubility tuning for coordination chemistry .
Q. How can researchers evaluate the antimalarial activity of derivatives?
- Methodological Answer :
- Derivative Synthesis : Prepare analogs like 3-bromo-8-(p-hydroxyanilino)-1,5-naphthyridine via amine substitution. Optimize yields by adjusting solvent polarity (e.g., EtOH vs. DMF) .
- In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green I fluorescence-based growth inhibition assays. Compare IC₅₀ values with chloroquine controls .
- Structure-Activity Relationships (SAR) : Correlate substituent bulk/electron-withdrawing effects (e.g., Br vs. Cl) with potency. Derivatives with bis(alkylamino)phenol groups show enhanced activity .
Q. What are the challenges in characterizing halogenated naphthyridine isomers?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve 3-bromo-8-chloro from 4,8-dichloro isomers. Retention times vary due to halogen positioning .
- Mass Spectrometry : Monitor isotopic patterns (e.g., Br’s ¹:¹ ⁷⁹Br/⁸¹Br doublet) and fragmentation pathways. Dichloro analogs exhibit distinct [M-Cl]⁺ peaks .
- X-ray Crystallography : Resolve positional ambiguity for heavy atoms (Br/Cl). For example, 2,8-dichloro-1,5-naphthyridine crystallizes in a monoclinic system with halogen positions confirmed via Patterson maps .
Q. How does this compound behave in coordination chemistry?
- Methodological Answer :
- Ligand Design : Use as a bidentate ligand via N1 and N5 atoms. React with Cu(I) or W(0) precursors (e.g., [Cu(MeCN)₄]PF₆) in THF under inert atmosphere to form complexes like [Cu(1,5-napy)₂]PF₆ .
- Photophysical Properties : Measure emission spectra of Cu(I) complexes. Bromine enhances spin-orbit coupling, leading to phosphorescence with microsecond lifetimes .
- Applications : Test complexes in organic light-emitting diodes (OLEDs) or as catalysts in cross-coupling reactions .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize POCl₃/PCl₅ mixtures for challenging halogenations .
- Bioactivity Screening : Combine antimalarial assays with toxicity profiling (e.g., HepG2 cell viability) .
- Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
